3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole
CAS No.: 1856020-59-1
Cat. No.: VC7446909
Molecular Formula: C9H14F2N2O
Molecular Weight: 204.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856020-59-1 |
|---|---|
| Molecular Formula | C9H14F2N2O |
| Molecular Weight | 204.221 |
| IUPAC Name | 3-(2,2-difluoroethoxymethyl)-1-propylpyrazole |
| Standard InChI | InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3 |
| Standard InChI Key | BEEYWWBKLZXNSY-UHFFFAOYSA-N |
| SMILES | CCCN1C=CC(=N1)COCC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a (2,2-difluoroethoxy)methyl moiety. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold for functionalization. Fluorine atoms on the ethoxy group enhance electronegativity and influence intermolecular interactions .
Physical and Chemical Characteristics
Key physicochemical properties, derived from experimental and predicted data, include:
| Property | Value | Source |
|---|---|---|
| Density | 1.16 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 265.7 ± 35.0 °C | Predicted |
| pKa | 1.59 ± 0.10 | Predicted |
| Solubility | Not experimentally reported |
The low pKa suggests weak acidity, likely attributable to the pyrazole NH group. The difluoroethoxy group contributes to increased lipophilicity compared to non-fluorinated analogs, a property critical for membrane permeability in bioactive molecules .
Synthesis and Manufacturing
Reaction Pathways
Applications in Medicinal Chemistry
Bioactivity Profiles
While direct pharmacological data for this compound remain limited, structurally analogous fluorinated pyrazoles exhibit broad bioactivity:
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Anti-inflammatory Effects: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis.
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Anticancer Potential: Fluorine atoms enhance interactions with hydrophobic kinase domains, as seen in inhibitors targeting EGFR or VEGFR .
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Antimicrobial Activity: Difluoroethoxy groups disrupt microbial cell membranes, with notable efficacy against Gram-positive bacteria.
Drug Design Considerations
The compound’s logP (predicted ~2.1) and topological polar surface area (TPSA ≈ 35 Ų) suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies .
Agrochemical Applications
Mode of Action
In agrochemical formulations, fluorinated pyrazoles act as:
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Herbicides: Inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .
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Insecticides: Modulation of GABA-gated chloride channels, inducing paralysis in target pests.
Environmental Impact
The difluoroethoxy group’s stability reduces leaching into groundwater, while its electronegativity minimizes non-target organism toxicity .
Material Science Applications
Surface Modification
The compound’s fluorine content enables applications in:
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Hydrophobic Coatings: Self-assembled monolayers (SAMs) on metals or polymers reduce water contact angles by >100°.
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Dielectric Materials: Low polarizability from C-F bonds enhances performance in high-frequency insulators .
Future Perspectives
Research Priorities
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Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiling.
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Synthetic Optimization: Development of catalytic asymmetric methods for enantioselective synthesis.
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Ecotoxicity Studies: Long-term environmental impact assessments under field conditions.
Technological Integration
Advances in computational chemistry (e.g., DFT calculations, molecular docking) will elucidate structure-activity relationships (SARs) and guide targeted modifications .
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